molecular formula C9H14N4O B2452660 4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-2-one CAS No. 2034241-54-6

4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-2-one

Cat. No.: B2452660
CAS No.: 2034241-54-6
M. Wt: 194.238
InChI Key: PRHPYNYHWMRFEJ-UHFFFAOYSA-N
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Description

4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-2-one is a heterocyclic compound that features both pyrazole and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-(2-chloroethyl)piperazine with pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(1H-pyrazol-1-yl)ethyl)piperidine
  • 1-ethyl-4-piperidin-4-yl-piperazine
  • 1-methyl-4-(1H-pyrrol-2-ylmethyl)piperazine

Uniqueness

4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-2-one is unique due to its dual ring structure, which combines the properties of both pyrazole and piperazine rings. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(2-pyrazol-1-ylethyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c14-9-8-12(5-3-10-9)6-7-13-4-1-2-11-13/h1-2,4H,3,5-8H2,(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHPYNYHWMRFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)CCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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